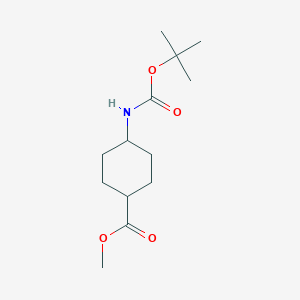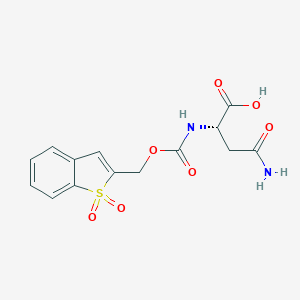
5-(4-Carboxymethylphenyl)dipyrromethane (under argon)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Carboxymethylphenyl)dipyrromethane (under argon) is a pyrrole building block used primarily in the synthesis of porphyrins . It is a compound with the molecular formula C17H16N2O2 and a molecular weight of 280.32 . This compound is typically used for research purposes and is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
The synthesis of 5-(4-Carboxymethylphenyl)dipyrromethane involves the acid-catalyzed condensation of pyrroles and aldehydes or ketones . One common method includes the treatment of pyrrole and acetophenone in the presence of catalytic hydrochloric acid in water, which results in the formation of meso-methyl-meso-phenyl-dipyrromethane . This method yields the desired compound with a high degree of efficiency.
Analyse Des Réactions Chimiques
5-(4-Carboxymethylphenyl)dipyrromethane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo electrophilic substitution reactions, often facilitated by catalysts like Lewis acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
5-(4-Carboxymethylphenyl)dipyrromethane is widely used in scientific research, particularly in the fields of chemistry and biology . Its primary application is as a building block for the synthesis of porphyrins, which are essential components in various biological systems, including hemoglobin and chlorophyll . Additionally, it is used in the development of fluorescent probes and sensors, as well as in the study of photodynamic therapy for cancer treatment .
Mécanisme D'action
The mechanism of action of 5-(4-Carboxymethylphenyl)dipyrromethane involves its role as a precursor in the synthesis of porphyrins. These porphyrins can then interact with various molecular targets and pathways, such as binding to metal ions to form metalloporphyrins. These metalloporphyrins play crucial roles in biological processes, including oxygen transport and electron transfer .
Comparaison Avec Des Composés Similaires
5-(4-Carboxymethylphenyl)dipyrromethane is unique due to its specific structure and reactivity. Similar compounds include other dipyrromethanes and dipyrromethenes, which also serve as building blocks for porphyrin synthesis . 5-(4-Carboxymethylphenyl)dipyrromethane stands out due to its carboxymethylphenyl group, which imparts distinct chemical properties and reactivity.
Similar compounds include:
- Dipyrromethane
- Dipyrromethene
- meso-Tetraphenylporphyrin
These compounds share some structural similarities but differ in their specific functional groups and applications.
Propriétés
IUPAC Name |
methyl 4-[bis(1H-pyrrol-2-yl)methyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-17(20)13-8-6-12(7-9-13)16(14-4-2-10-18-14)15-5-3-11-19-15/h2-11,16,18-19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQPCUGJFLINEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3,5-Dichlorobenzo[d]isoxazole](/img/structure/B176822.png)

